molecular formula C7H16IN B1616294 1,1-Dimethylpiperidinium iodide CAS No. 3333-08-2

1,1-Dimethylpiperidinium iodide

Cat. No.: B1616294
CAS No.: 3333-08-2
M. Wt: 241.11 g/mol
InChI Key: HSQOPVUSHBNOOL-UHFFFAOYSA-M
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Description

1,1-Dimethylpiperidinium iodide is a quaternary ammonium salt with the molecular formula C7H16IN. It is a derivative of piperidine, where the nitrogen atom is bonded to two methyl groups and one iodide ion. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylpiperidinium iodide can be synthesized through the quaternization of 1,1-dimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows:

C7H15N+CH3IC7H16IN\text{C}_7\text{H}_{15}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_7\text{H}_{16}\text{IN} C7​H15​N+CH3​I→C7​H16​IN

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpiperidinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: It can be reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted piperidinium salts.

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the quaternary ammonium salt.

Scientific Research Applications

1,1-Dimethylpiperidinium iodide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,1-dimethylpiperidinium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on biological membranes, altering membrane permeability and function. In chemical reactions, it acts as a phase-transfer catalyst, facilitating the transfer of ions between different phases, thereby increasing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylpyrrolidinium iodide: Similar in structure but with a five-membered ring instead of a six-membered ring.

    1-Butyl-1-methylpyrrolidinium iodide: Contains a butyl group instead of two methyl groups.

    Hexamethonium hydroxide: Another quaternary ammonium compound with different substituents.

Uniqueness

1,1-Dimethylpiperidinium iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a phase-transfer catalyst and its interactions with biological membranes make it valuable in various applications.

Properties

IUPAC Name

1,1-dimethylpiperidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOPVUSHBNOOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954964
Record name 1,1-Dimethylpiperidin-1-ium iodide
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Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-08-2
Record name Piperidinium, 1,1-dimethyl-, iodide (1:1)
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Record name 1,1-Dimethylpiperidinium iodide
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Record name Dimethylpiperidinium iodide
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Record name 1,1-Dimethylpiperidin-1-ium iodide
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Record name 1,1-Dimethylpiperidinium iodide
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Record name 1,1-DIMETHYLPIPERIDINIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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